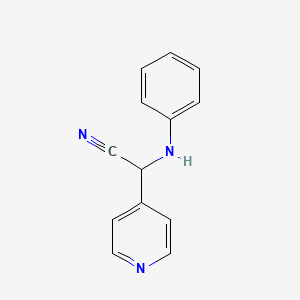

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-anilino-2-pyridin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-13(11-6-8-15-9-7-11)16-12-4-2-1-3-5-12/h1-9,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEGWGUGAZWBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378041 | |

| Record name | Anilino(pyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-66-9 | |

| Record name | Anilino(pyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the compound 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile. In the absence of direct empirical data for this specific molecule, this document leverages established principles from medicinal chemistry and pharmacology, focusing on its core structure as an α-aminonitrile. Drawing from authoritative literature on analogous compounds, we hypothesize that this compound functions as a mechanism-based inhibitor of serine or cysteine proteases. The guide details this putative mechanism, outlines a rigorous, multi-stage experimental workflow for its validation, and provides exemplar protocols and data representations. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and characterization of novel chemical entities.

Introduction and Structural Analysis

This compound is a small organic molecule featuring three key functional domains: a phenylamino group, a pyridin-4-yl ring, and a central α-aminonitrile core[1][2]. While this specific compound is not extensively characterized in public-domain literature, its chemical architecture is highly suggestive of potential biological activity. The α-aminonitrile moiety, in particular, is a well-recognized pharmacophore responsible for the therapeutic effects of several marketed drugs and clinical candidates[3][4].

Compound Structure:

Physicochemical Properties

A summary of the key computed physicochemical properties is essential for understanding the compound's drug-like potential.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [1][2] |

| Molecular Weight | 209.25 g/mol | [1] |

| IUPAC Name | 2-anilino-2-pyridin-4-ylacetonitrile | [1][2] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 3 | [2] |

Significance of Structural Motifs

-

α-Aminonitrile Core: This is the critical functional group for the hypothesized mechanism of action. The nitrile group (C≡N) is an electrophilic "warhead" that can undergo nucleophilic attack from active site residues of specific enzymes[4]. This class of compounds is known for its role in synthesizing a variety of heterocyclic compounds and its applications in pharmaceutical and agro-industrial fields[3][5].

-

Phenylamino and Pyridin-4-yl Groups: These flanking aromatic groups are expected to govern the compound's specificity and binding affinity for its biological target. They will form non-covalent interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) within a target's binding pocket, orienting the nitrile warhead for optimal interaction with catalytic residues.

Hypothesized Mechanism of Action: Covalent Protease Inhibition

Based on extensive precedent, the most probable mechanism of action for an α-aminonitrile is the reversible covalent inhibition of a serine or cysteine protease[4][6]. Several clinically relevant drugs, such as the dipeptidyl peptidase IV (DPP-IV) inhibitor Saxagliptin and the Cathepsin K inhibitor Odanacatib, operate via this mechanism[4][6].

The proposed mechanism involves the nucleophilic attack of the catalytic residue (the hydroxyl group of serine or the thiol group of cysteine) on the electrophilic carbon of the nitrile. This forms a stable, yet reversible, covalent adduct—either a thioimidate (from cysteine) or an O-alkylimidate (from serine)[4]. This covalent modification effectively blocks the enzyme's active site, preventing substrate binding and catalysis.

Visualizing the Putative Covalent Inhibition

The following diagram illustrates the proposed interaction between this compound and the active site of a cysteine protease.

Caption: Proposed covalent inhibition of a cysteine protease by this compound.

Experimental Workflow for Mechanism of Action Deconvolution

To empirically validate the hypothesized mechanism, a structured, phase-gated experimental approach is required. This workflow ensures that each step builds logically upon the last, from confirming general bioactivity to pinpointing the specific molecular target and cellular consequences.

Workflow Overview

The following diagram outlines the comprehensive workflow for elucidating the compound's mechanism of action.

Caption: A four-phase experimental workflow for MOA deconvolution.

Detailed Experimental Protocols

-

Objective: To confirm that the compound has biological activity in a cellular context and to determine a relevant concentration range for subsequent experiments.

-

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) known to express a variety of proteases into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

-

Objective: To narrow down the potential biological targets to a specific enzyme class, based on the α-aminonitrile hypothesis.

-

Protocol: In Vitro Protease Activity Panel

-

Assay Preparation: Utilize a commercial fee-for-service screening panel that includes a diverse set of human cysteine proteases (e.g., Cathepsins B, L, K, S) and serine proteases (e.g., Thrombin, Trypsin, DPP-IV).

-

Compound Submission: Submit this compound for single-point screening at two concentrations (e.g., 1 µM and 10 µM).

-

Assay Principle: These assays typically use a fluorogenic substrate that is cleaved by the active protease to release a fluorescent signal. Inhibition is measured as a reduction in this signal.

-

Data Analysis: Identify "hits" as any enzyme showing >50% inhibition at 10 µM. This provides a focused list of candidate targets.

-

-

Objective: To confirm the hits from Phase 2 and determine the potency (IC₅₀) and mechanism of inhibition for the primary target.

-

Protocol: Recombinant Enzyme IC₅₀ Determination

-

Reaction Setup: In a 96-well plate, combine recombinant human Cathepsin S (example hit), a suitable assay buffer, and a fluorogenic substrate (e.g., Z-VVR-AMC).

-

Inhibitor Titration: Add this compound in a 12-point serial dilution.

-

Incubation: Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding.

-

Initiation & Readout: Initiate the reaction by adding the substrate. Monitor the increase in fluorescence over 60 minutes using a kinetic plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the rates against log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Exemplar Data Table:

| Compound | Target Enzyme | IC₅₀ (nM) |

| Compound X (Control) | Cathepsin S | 15.2 |

| This compound | Cathepsin S | 45.8 |

| This compound | Cathepsin B | >10,000 |

| This compound | Trypsin | >10,000 |

-

Objective: To confirm that the compound engages its intended target in a live-cell environment and affects downstream signaling pathways.

-

Protocol: Western Blot for Substrate Cleavage

-

Cell Treatment: Treat cells expressing the target protease (e.g., macrophages for Cathepsin S) with the compound at 1x, 5x, and 10x the IC₅₀ value for 4-6 hours.

-

Lysis: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE: Separate 20 µg of protein lysate per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for a known substrate of the target protease. Also probe with a loading control antibody (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

Analysis: An effective inhibitor should prevent the cleavage of the substrate, leading to an accumulation of the full-length protein compared to the vehicle-treated control.

-

Conclusion and Future Directions

This guide posits that this compound most likely functions as a reversible, covalent inhibitor of a serine or cysteine protease. This hypothesis is firmly grounded in the well-documented activity of the α-aminonitrile pharmacophore[4][6][7]. The proposed experimental workflow provides a clear and robust path to rigorously test this hypothesis, identify the specific molecular target(s), and validate the mechanism of action in a physiologically relevant context. Successful validation would position this compound as a valuable lead for further preclinical development, potentially in therapeutic areas where protease dysregulation is a key pathological driver, such as oncology, immunology, or infectious diseases.

References

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

This compound | C13H11N3 | CID 2771727. PubChem, National Institutes of Health. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, ACS Publications. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). Available at: [Link]

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085. PubChem, National Institutes of Health. Available at: [Link]

-

Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Available at: [Link]

-

Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available at: [Link]

- Synthesis method of pyridylacetonitrile. Google Patents.

-

Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile: Properties, Synthesis, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential biological significance of 2-(phenylamino)-2-(pyridin-4-yl)acetonitrile. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and to provide a framework for future research and development.

Introduction: The Scientific Rationale

The molecular architecture of this compound, which incorporates a phenylamino moiety, a pyridine ring, and a nitrile group, positions it as a compound of significant interest in medicinal chemistry. This unique combination of functional groups suggests a potential for diverse biological activities. The pyridine ring is a common feature in many pharmaceuticals, often contributing to receptor binding and solubility. The phenylamino group can participate in hydrogen bonding and hydrophobic interactions, crucial for molecular recognition. The α-aminonitrile scaffold is a versatile building block in organic synthesis and has been associated with a range of pharmacological effects.[1][2]

Derivatives of similar structures, such as those containing phenylamino-pyrimidine or phenylamino-thiazole, have demonstrated promising results as antimicrobial and antitumor agents.[1][3] This guide aims to provide a thorough understanding of the fundamental physicochemical characteristics of this compound, laying the groundwork for its potential exploration in drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, a significant amount of information can be derived from computational models, which are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-anilino-2-(pyridin-4-yl)acetonitrile | Alfa Chemistry[4], PubChem[5] |

| CAS Number | 97383-66-9 | Alfa Chemistry[4], PubChem[5] |

| Molecular Formula | C₁₃H₁₁N₃ | Alfa Chemistry[4], PubChem[5] |

| Molecular Weight | 209.25 g/mol | Alfa Chemistry[4], PubChem[5] |

| Physical State | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 2.3 | PubChem[5] |

| Topological Polar Surface Area | 48.7 Ų | Alfa Chemistry[4], PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | Alfa Chemistry[4], PubChem[5] |

| Rotatable Bond Count | 3 | Alfa Chemistry[4], PubChem[5] |

Expert Insights: The computed XLogP3 value of 2.3 suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for oral bioavailability. The topological polar surface area (TPSA) of 48.7 Ų is well within the range typically associated with good cell permeability. These computational indicators suggest that this compound possesses druglike properties, warranting further investigation.

Synthesis and Purification: A Validated Approach

The synthesis of α-aminonitriles is classically achieved through the Strecker synthesis.[6] A robust and adaptable protocol for the synthesis of this compound can be derived from the well-established synthesis of the closely related compound, 2-phenyl-2-(phenylamino)acetonitrile.[7] This one-pot reaction involves the condensation of an aldehyde, an amine, and a cyanide source.

Proposed Synthetic Pathway

Caption: Proposed Strecker synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Pyridine-4-carboxaldehyde

-

Aniline

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (0.2 M)

-

Petroleum ether

Procedure:

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, dissolve potassium cyanide (1.0 eq) in a minimal amount of cold distilled water (below 5°C). To this solution, add a solution of pyridine-4-carboxaldehyde (1.0 eq) in 95% ethanol.

-

Formation of the Imine Intermediate: While maintaining the temperature below 5°C with constant stirring, slowly add glacial acetic acid (1.0 eq). Subsequently, add a pre-cooled solution of aniline (1.0 eq) in 95% ethanol containing a small amount of acetic acid. The continuous stirring and low temperature are crucial to control the exothermic reaction and prevent the formation of side products.

-

Nitrile Addition: Continue stirring the reaction mixture for an additional 2-3 hours, allowing the temperature to gradually rise to room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Product Isolation and Purification: After the reaction is complete, the mixture is typically kept at room temperature for 24 hours to allow for complete precipitation of the product. The resulting solid is collected by filtration and washed with a dilute solution of hydrochloric acid (0.2 M) to remove any unreacted aniline and excess cyanide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or by column chromatography on silica gel.

Self-Validation and Causality:

-

Temperature Control: The initial low temperature is critical for the controlled formation of the intermediate iminium ion and to minimize the hydrolysis of potassium cyanide.

-

Acid Catalysis: Acetic acid acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the aniline.

-

Washing Step: The wash with dilute HCl is a key purification step to remove basic impurities like unreacted aniline, ensuring a purer final product.

Spectral Analysis: A Predictive Overview

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.8 ppm). The protons of the phenyl ring will likely appear as multiplets. The protons of the pyridine ring will exhibit characteristic splitting patterns, with the protons at the 2 and 6 positions appearing at a lower field (more deshielded) than the protons at the 3 and 5 positions due to the electron-withdrawing effect of the nitrogen atom.

-

Methine Proton: A singlet for the proton at the chiral center (C-H) is expected, likely in the region of δ 5.0-6.0 ppm.

-

Amine Proton: A broad singlet corresponding to the N-H proton is anticipated, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Nitrile Carbon: A signal for the nitrile carbon (C≡N) is expected in the range of δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals for the carbons of the phenyl and pyridine rings will be observed in the aromatic region (δ 110-160 ppm).

-

Methine Carbon: The signal for the chiral carbon attached to the nitrile, phenylamino, and pyridine groups will likely appear in the region of δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.

-

C=C and C=N Stretches: Multiple absorption bands in the region of 1400-1600 cm⁻¹ due to the aromatic C=C and C=N stretching vibrations of the phenyl and pyridine rings.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.25 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the nitrile group (CN), the phenylamino group (PhNH), or the pyridine ring.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce, the structural motifs present in the molecule are found in numerous compounds with established pharmacological activities. This provides a strong rationale for investigating its therapeutic potential.

Rationale for Investigation

Caption: Relationship between structural features and potential biological activities.

-

Antitumor Activity: Numerous derivatives of 2-phenylaminopyrimidine have been developed as potent kinase inhibitors for cancer therapy.[3] The phenylamino group can act as a crucial pharmacophore, engaging in hydrogen bonding interactions within the ATP-binding pocket of various kinases. The pyridine ring in the target molecule could similarly interact with key residues in enzyme active sites.

-

Antimicrobial Activity: The combination of a nitrogen-containing heterocycle (pyridine) and an amino group is a common feature in many antimicrobial agents. Phenylamino-thiazole derivatives, for instance, have shown significant antimicrobial activity.[1] The nitrile group can also contribute to the biological activity of the molecule.

-

Enzyme Inhibition: The structural framework of this compound makes it a candidate for inhibiting various enzymes. For example, derivatives of 2-(phenylamino)aceto-hydrazides have been identified as potent inhibitors of eosinophil peroxidase, an enzyme implicated in inflammatory diseases.[8]

Future Directions: Based on the analysis of related compounds, future research on this compound should prioritize screening for its activity against a panel of cancer cell lines, various bacterial and fungal strains, and a selection of relevant enzymes, such as kinases and peroxidases.

Conclusion

This compound is a molecule with significant untapped potential. Its physicochemical properties, predicted from computational models, suggest a favorable profile for a drug candidate. The synthesis of this compound is achievable through established and reliable synthetic routes like the Strecker synthesis. While direct experimental data on its biological activity is currently lacking, the presence of key pharmacophoric features strongly suggests that it could exhibit valuable antitumor, antimicrobial, or enzyme-inhibitory properties. This technical guide provides a solid foundation and a clear rationale for initiating further research into this promising compound, with the ultimate goal of unlocking its therapeutic potential.

References

-

PubChem. This compound. [Link]

-

Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258-1273. [Link]

-

Li, Y., et al. (2021). Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects. Bioorganic & Medicinal Chemistry, 49, 116396. [Link]

-

Kainz, K., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1436-1447. [Link]

-

Nastasa, C. M., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Farmacia, 65(6), 875-881. [Link]

-

PubChem. 2-(Pyridin-4-yl)acetonitrile. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Johannes Gutenberg-Universität Mainz. Aminonitriles as building blocks in organic chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the α-aminonitrile moiety represents a cornerstone for developing novel therapeutics.[1] These structures are not only valuable synthetic intermediates but are also integral to a variety of bioactive molecules, including inhibitors of crucial enzymes like serine and cysteine proteases.[1][2] The compound at the center of this guide, 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile, combines this reactive aminonitrile core with a phenylamino group and a pyridine ring—a heterocycle renowned for its prevalence in FDA-approved drugs and its association with a wide spectrum of biological activities, including antitumor, antiviral, and antimicrobial properties.[3][4]

The synthesis of this class of compounds is most effectively achieved through the Strecker reaction, a classic multicomponent reaction that combines an aldehyde (pyridine-4-carbaldehyde), an amine (aniline), and a cyanide source in a one-pot process.[5][6][7] This synthetic accessibility, coupled with the rich pharmacological precedent of its constituent parts, establishes this compound as a compelling candidate for comprehensive biological activity screening.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven strategy for systematically exploring the therapeutic potential of this molecule. We will proceed from foundational principles and literature-based hypotheses to a tiered screening cascade, explaining the causality behind each experimental choice to ensure a scientifically rigorous and efficient investigation.

Strategic Framework: From Molecular Structure to Hypothesized Bioactivity

The chemical architecture of this compound provides clear, rational starting points for a screening campaign. The presence of the α-aminonitrile group is strongly associated with anticancer and enzyme inhibitory activities, while the pyridine ring is a well-established pharmacophore in diverse therapeutic areas.[4][5] This leads to three primary, high-probability screening funnels.

The logical flow from the compound's structural features to the selection of primary screening targets is outlined below. This strategic prioritization is critical for allocating resources effectively and pursuing the most promising therapeutic avenues first.

Caption: Logical framework for target selection based on key structural motifs.

The In Vitro Screening Cascade: A Phased Approach to Hit Identification

A tiered screening strategy is paramount for efficiently identifying and validating biological activity. This cascade begins with broad, high-throughput assays to cast a wide net, followed by more complex, mechanism-focused secondary assays for initial "hits."

Phase I: Primary Broad-Spectrum Screening

The objective of Phase I is to rapidly determine if the compound exhibits any significant biological activity in our prioritized areas. High-throughput screening (HTS) methodologies are ideal for this stage.[8]

A. Antiproliferative Activity Screening

-

Rationale: The strong precedent for anticancer activity among both pyridine and aminonitrile derivatives makes this the highest priority screen.[4][9][10] A cell-based assay is employed as it provides a more holistic view of a compound's effect, capturing impacts on multiple cellular pathways simultaneously.[11]

-

Methodology: A panel of human cancer cell lines is used to identify potential tissue-specific activity. The panel should include representatives from diverse cancer types (e.g., colon: HCT-116; breast: MCF-7; lung: A549; prostate: DU-145).

-

Protocol: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Protocol 3.1.1: MTT Antiproliferative Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "no-cell" blank wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This extended exposure time allows for the detection of effects on cell proliferation.[14]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression.

B. Antimicrobial Activity Screening

-

Rationale: Pyridine derivatives have shown notable antimicrobial effects.[4][13] A primary screen against a panel of pathogenic microbes is a logical second step.

-

Methodology: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[13]

-

Protocol: Screen against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) pathogens.

Protocol 3.1.2: Broth Microdilution MIC Assay

-

Preparation: In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

-

Compound Dilution: Add 50 µL of a 2X starting concentration of the test compound (in broth) to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the microbial suspension (adjusted to a standardized concentration, e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (no compound) and a negative control (no microbes).

-

Incubation: Incubate plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[13]

-

Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

Hypothetical Phase I Screening Results

To illustrate the decision-making process, consider the following hypothetical data from our primary screens.

| Assay Type | Target | Result (GI₅₀ / MIC in µM) | Interpretation |

| Antiproliferative | HCT-116 (Colon Cancer) | 5.9 | Potent Hit |

| MCF-7 (Breast Cancer) | 28.5 | Moderate Activity | |

| A549 (Lung Cancer) | > 100 | Inactive | |

| DU-145 (Prostate Cancer) | 45.1 | Low Activity | |

| Antimicrobial | S. aureus (Gram +) | > 128 | Inactive |

| E. coli (Gram -) | > 128 | Inactive | |

| C. albicans (Fungus) | > 128 | Inactive |

Phase II: Mechanistic & Secondary Assays

With a confirmed "hit" from the primary screen, the focus shifts to understanding how the compound works. This involves a series of targeted assays designed to probe specific cellular pathways commonly disrupted in cancer.

The following workflow illustrates a logical progression for mechanistic investigation following a positive antiproliferative screen.

Caption: Workflow for anticancer mechanism of action (MoA) studies.

-

Cell Cycle Analysis:

-

Rationale: Many anticancer drugs exert their effects by halting the cell cycle at specific checkpoints, preventing proliferation.[10]

-

Protocol: Treat HCT-116 cells with the compound at its GI₅₀ and 2x GI₅₀ for 24-48 hours. Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M) points to a targeted disruption of that stage.[15]

-

-

Apoptosis Assay:

-

Rationale: A key goal of cancer therapy is to induce programmed cell death (apoptosis). This assay determines if the observed cytotoxicity is due to apoptosis or necrosis.

-

Protocol: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes. This allows for the quantification of different cell populations.[15]

-

-

Target-Specific Assays (Based on Hypotheses):

-

Tubulin Polymerization Assay: If G2/M arrest is observed, the compound may be interfering with microtubule dynamics, a mechanism shared by successful drugs like Taxol.[10] This can be tested using an in vitro assay with purified tubulin, measuring polymerization via fluorescence or absorbance.[15]

-

Kinase Inhibition Profiling: The phenylamino-pyridine scaffold is present in many kinase inhibitors.[9][16] Screening the compound against a panel of relevant kinases (e.g., Cyclin-Dependent Kinases like CDK9, which regulate cell cycle and transcription) can identify direct enzymatic targets.[9] This is typically done in cell-free biochemical assays that measure the phosphorylation of a substrate.

-

In Vivo Evaluation: Assessing Therapeutic Potential in a Living System

Positive and mechanistically supported in vitro data provide a strong justification for advancing to in vivo models.[17] This step is critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[18]

-

Rationale: The human tumor xenograft model is a standard in preclinical oncology research for assessing a compound's ability to inhibit tumor growth in a living organism.[17]

-

Model: Based on our hypothetical in vitro data, an HCT-116 xenograft model in immunocompromised mice (e.g., athymic nude mice) would be the appropriate choice.

Protocol 4.1: Human Tumor Xenograft Efficacy Study (High-Level Overview)

-

Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at several dose levels. The vehicle control group receives only the formulation vehicle. A positive control group (e.g., treated with a standard-of-care drug like 5-FU) should be included.

-

Monitoring: Measure tumor volume and animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.

-

Analysis: Compare the tumor growth inhibition (TGI) in the treated groups relative to the control group. Analyze tissue samples to confirm the in vitro mechanism of action (e.g., via immunohistochemistry for apoptosis markers).

Conclusion and Future Directions

This guide outlines a comprehensive and logical pathway for the biological screening of this compound. By starting with a broad, hypothesis-driven primary screen and progressively narrowing the focus through detailed mechanistic studies, this strategy maximizes the potential for discovering a therapeutically relevant activity. A positive outcome in the in vivo models would validate the compound as a lead candidate, warranting further investigation into medicinal chemistry optimization, detailed toxicology, and pharmacokinetics to develop it into a potential clinical drug. The versatility of the underlying α-aminonitrile scaffold suggests that, even if the parent molecule is not optimal, it serves as an invaluable starting point for a larger drug discovery program.[19]

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]

-

Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences. [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A review for cell-based screening methods in drug discovery. (2023). PMC - NIH. [Link]

-

In vitro Screening Systems. (n.d.). ResearchGate. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). PMC. [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2004). University of Helsinki. [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]

-

In vivo and in silico screening for antimicrobial compounds from cyanobacteria. (2022). PMC - NIH. [Link]

-

Strecker Reaction and Amino-nitriles: Recent Advances in Their Chemistry, Synthesis and Biological Properties. (2018). Bohrium. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). PMC - NIH. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed. [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC - NIH. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. [Link]

-

Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. (n.d.). MDPI. [Link]

-

This compound. (n.d.). Ark Pharm. [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (n.d.). PubMed Central. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. [Link]

-

Synthesis, characterization and antibacterial studies of new complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile with some metal ions. (2019). ResearchGate. [Link]

-

Assessment of Enzyme Inhibition: A Review. (n.d.). MDPI. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). MDPI. [Link]

-

Discovery of... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. (2011). PubMed. [Link]

-

Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile... (2025). ResearchGate. [Link]

-

Antimicrobial and antibiofilm activity of specialized metabolites isolated from Centaurea hyalolepis. (2024). PMC - PubMed Central. [Link]

Sources

- 1. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

Preamble: A Strategic Approach to Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous process of evidence-gathering. For 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile, a molecule incorporating a pyridine ring, a phenylamino group, and a nitrile moiety, a systematic in vitro evaluation is the foundational step.[1][2] The presence of these functional groups suggests a potential for diverse biological activities, as pyridine derivatives are known to possess antitumor, antiviral, anti-inflammatory, and antimicrobial properties, among others.[3] This guide eschews a one-size-fits-all template, instead presenting a logical, tiered workflow designed to build a comprehensive biological and pharmacokinetic profile of the compound. Our approach is grounded in establishing a baseline of cytotoxicity, followed by hypothesis-driven pharmacological screening and essential ADME/DMPK profiling to gauge its drug-like potential.

Chapter 1: Foundational Physicochemical & Cytotoxicity Profiling

Before delving into specific biological targets, understanding the compound's fundamental behavior in aqueous environments and its general effect on cell health is paramount. These initial assays define the practical concentration ranges for all subsequent experiments and provide the first indication of a therapeutic window.

Aqueous Solubility Assessment

Causality: Poor solubility can lead to inaccurate data interpretation (e.g., compound precipitation in assays) and is a significant hurdle in drug development. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer, mimicking physiological conditions.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 200 µM down to 1.56 µM).

-

Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to the buffer-only control, is determined as the kinetic solubility limit.

General Cytotoxicity Screening

Causality: Cytotoxicity assays are crucial for identifying the concentration at which a compound causes cell death.[4] This information is vital for distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT assay is a widely used, cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous toxicity, or a cancer cell line like HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][7]

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[5]

Data Presentation: Sample Cytotoxicity Data

| Cell Line | Exposure Time (h) | IC50 (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| HEK293 | 48 | > 100 | - |

| MCF-7 (Breast Cancer) | 48 | 15.2 | > 6.6 |

| HeLa (Cervical Cancer) | 48 | 25.8 | > 3.9 |

¹ Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.[5]

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Chapter 2: Hypothesis-Driven Pharmacological Profiling

With baseline toxicity established, the next phase investigates specific biological interactions. The structure of this compound provides clues for selecting relevant assays. Many drugs act by inhibiting enzymes.[8] Enzyme assays are fundamental tools in drug discovery to identify how compounds modulate enzyme activity.[9]

Enzyme Inhibition Assays

Causality: The pyridine scaffold is prevalent in many kinase inhibitors, while other heterocyclic amines are known to interact with enzymes like monoamine oxidase (MAO) or cholinesterases (ChE).[3][8] An enzyme inhibition assay quantifies the ability of the compound to reduce the activity of a specific enzyme, which is a common mechanism of action for many drugs.[8][10]

Experimental Protocol: General Chromogenic Acetylcholinesterase (AChE) Inhibition Assay

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., PBS pH 8.0).

-

Compound Incubation: In a 96-well plate, add 20 µL of various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Donepezil).

-

Enzyme Addition: Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add 20 µL of ATCI and 140 µL of DTNB to each well to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Determine the reaction rate (V) for each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Caption: Principle of a competitive enzyme inhibition assay.

Receptor Binding Assays

Causality: To determine if the compound interacts with a specific cell surface receptor (e.g., GPCRs), a competitive binding assay is employed. This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor.[11][12]

Experimental Protocol: Radioligand Filtration Binding Assay

-

Reagent Preparation: Prepare a membrane preparation from cells expressing the target receptor, a radiolabeled ligand (e.g., ³H-ligand), and the test compound.

-

Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (at or below its Kd), and a serial dilution of this compound.

-

Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[12]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound at each concentration and calculate the Ki (inhibitory constant) or IC50 value.

Chapter 3: In Vitro ADME & DMPK Profiling

A potent compound is of little therapeutic value if it is rapidly metabolized or cannot reach its target. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) assays are essential for evaluating a compound's drug-like properties.[13][14][15]

Metabolic Stability Assessment

Causality: This assay predicts how quickly a compound is metabolized by liver enzymes, providing an estimate of its in vivo half-life. Rapid metabolism can lead to low bioavailability and short duration of action. The assay typically uses human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[16]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

-

Controls: Run parallel incubations without NADPH (to assess non-enzymatic degradation) and with a known unstable compound (e.g., Verapamil) as a positive control.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Caption: Workflow for a microsomal metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

Causality: This assay assesses the potential for drug-drug interactions (DDIs).[14] If the test compound inhibits a major CYP enzyme (e.g., CYP3A4, 2D6), it could dangerously increase the concentration of co-administered drugs that are metabolized by that enzyme.[17]

Experimental Protocol: Fluorometric CYP Inhibition Assay

-

Reagents: Use recombinant human CYP enzymes and their corresponding specific fluorogenic probe substrates.

-

Incubation: In a 96-well plate, incubate the CYP enzyme, NADPH, and various concentrations of this compound for 10 minutes at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate to each well. The enzyme will metabolize the substrate into a fluorescent product.

-

Fluorescence Reading: Measure the fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of metabolite formation and determine the IC50 of the test compound for each CYP isoform.

Data Presentation: Sample In Vitro ADME/DMPK Data

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsome t½ (min) | 45 | Moderately Stable |

| CYP Inhibition | CYP3A4 IC50 (µM) | > 50 | Low risk of DDI |

| CYP2D6 IC50 (µM) | 22 | Potential for DDI |

| Plasma Protein Binding | Human Plasma (% Bound) | 85% | Moderate Binding |

Chapter 4: Data Synthesis and Strategic Advancement

The culmination of this in vitro cascade is a multi-dimensional profile of this compound. The data from each assay must be interpreted in concert. For example, a compound with potent enzymatic inhibition (low nM IC50) but high cytotoxicity (low µM IC50) may have a poor therapeutic window. Conversely, a compound with moderate activity, good metabolic stability, and a clean CYP inhibition profile represents a promising lead for optimization. The collective evidence gathered through this structured evaluation provides the critical data needed to make an informed, go/no-go decision for advancing the compound into more complex cell-based models or in vivo studies.

References

- Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development.

- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.

- Ascendance. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.

- Biobide. (n.d.). What is an Inhibition Assay?.

- BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.

- BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays.

- Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery.

- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications.

- Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.

- National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

- National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.

- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.

- MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.

- Smolecule. (n.d.). Buy 2-(Phenylamino)acetonitrile | 3009-97-0.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.

- Smolecule. (2023, August 16). Buy Phenylamino-pyridin-2-yl-acetonitrile | 904813-98-5.

- BLDpharm. (n.d.). 97383-66-9|this compound.

- MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.

Sources

- 1. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. opentrons.com [opentrons.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. blog.biobide.com [blog.biobide.com]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. nuvisan.com [nuvisan.com]

- 14. labcorp.com [labcorp.com]

- 15. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 16. pharmaron.com [pharmaron.com]

- 17. bioivt.com [bioivt.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile: Synthesis, Biological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-aminonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules. Within this class, 2-(phenylamino)-2-(pyridin-4-yl)acetonitrile emerges as a compound of significant interest, combining the key pharmacophoric elements of an aniline, a pyridine ring, and a reactive nitrile group. This technical guide provides a comprehensive overview of the synthesis, structural analogs, and potential therapeutic applications of this core structure. We delve into the nuances of synthetic methodologies, with a particular focus on the Strecker reaction, and explore the structure-activity relationships of its derivatives. Drawing parallels with structurally similar compounds, we elucidate the potential of these molecules as anticancer agents, particularly as inhibitors of tubulin polymerization. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to explore and exploit the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the α-Aminonitrile Scaffold

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile moiety attached to the same carbon atom.[1] Their importance in medicinal chemistry is well-established, primarily due to their role as versatile synthetic intermediates for the preparation of a wide array of nitrogen-containing heterocycles and α-amino acids.[2][3] The inherent reactivity of both the amino and nitrile functionalities allows for diverse chemical transformations, making them ideal starting points for the construction of complex molecular architectures with potential therapeutic applications.[4]

The core molecule of focus, this compound, with the chemical formula C13H11N3, integrates several key features that make it a compelling subject for drug discovery.[5] The pyridine ring is a common motif in many FDA-approved drugs and is known to participate in crucial biological interactions. The phenylamino group offers a site for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties. The nitrile group, a known pharmacophore in its own right, can act as a hydrogen bond acceptor or be further elaborated into other functional groups.[1]

This guide will provide a detailed exploration of the structural landscape surrounding this compound, offering a roadmap for the design, synthesis, and evaluation of its analogs as potential therapeutic agents.

Synthetic Methodologies: The Strecker Reaction and Beyond

The primary route for the synthesis of this compound and its derivatives is the Strecker synthesis, a classic three-component reaction involving an aldehyde, an amine, and a cyanide source.[6][7]

The One-Pot Strecker Synthesis

The elegance of the Strecker synthesis lies in its convergent nature, allowing for the rapid assembly of the α-aminonitrile core from readily available starting materials.

Reaction Mechanism:

The reaction proceeds through the initial formation of an imine from the condensation of an aldehyde (e.g., pyridine-4-carbaldehyde) and an amine (e.g., aniline).[1] This is followed by the nucleophilic addition of a cyanide anion to the imine carbon, yielding the α-aminonitrile.[8]

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Strategic Approach to the Preliminary Toxicological Assessment of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: De-risking a Novel Scaffold

The compound 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile presents a novel chemical scaffold with potential for therapeutic development.[1] Its unique combination of a phenylamino group, a pyridine ring, and a nitrile moiety necessitates a thorough and systematic toxicological evaluation to identify potential liabilities early in the drug discovery pipeline.[1] This guide outlines a comprehensive strategy for the preliminary toxicity assessment of this compound, focusing on a logical, tiered approach that progresses from in vitro to in vivo studies. The primary objective is to build a foundational safety profile, enabling informed decisions for further development.

The presence of the nitrile group (acetonitrile) warrants particular attention due to the potential for metabolic release of cyanide, a known toxicant.[2] While the overall toxicity will be a function of the entire molecule's properties, understanding the metabolic fate of the nitrile is a critical aspect of the safety assessment.[2][3]

Phase 1: In Vitro Cytotoxicity Assessment — Establishing a Cellular Baseline

The initial phase of toxicological screening focuses on determining the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This approach provides a rapid and cost-effective means to identify a concentration range for further, more complex assays and to flag any overt cytotoxic liabilities.

Rationale for Cell Line Selection

A diverse panel of human cell lines is proposed to represent potential target organs of toxicity. This includes:

-

HepG2 (Hepatocellular Carcinoma): As the primary site of metabolism, the liver is a key organ for assessing xenobiotic toxicity. HepG2 cells retain many of the metabolic functions of primary hepatocytes.

-

HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

-

SH-SY5Y (Neuroblastoma): To assess potential neurotoxicity, given that many small molecule drugs can cross the blood-brain barrier.

-

A549 (Lung Carcinoma): To evaluate potential toxicity to the pulmonary system.[4]

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a robust and sensitive colorimetric method for determining cell viability.[4]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM) to capture a full dose-response curve.

-

Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24, 48, and 72 hours to assess time-dependent effects.

-

MTS Reagent Addition: Following incubation, add the MTS reagent to each well and incubate for a period that allows for sufficient color development.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 (the concentration at which 50% of cell viability is inhibited) for each cell line and time point.[4]

Data Presentation: Cytotoxicity Profile

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] | |

| HEK293 | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] | |

| SH-SY5Y | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] | |

| A549 | 24 | [Insert Data] |

| 48 | [Insert Data] | |

| 72 | [Insert Data] |

Phase 2: Genotoxicity Assessment — Screening for Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard, tiered approach is recommended.

Experimental Workflow: A Two-Stage Approach

Caption: Tiered approach for genotoxicity assessment.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's ability to induce mutations in different strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Protocol 2: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6).

-

Compound Treatment: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.

-

Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

Phase 3: In Vivo Acute Oral Toxicity Study — A First Look at Systemic Effects

An acute oral toxicity study in a rodent model provides essential information on the compound's systemic toxicity after a single dose. This study helps to determine the acute lethal dose (LD50) and identify potential target organs of toxicity.

Experimental Design: Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure is a statistically efficient method that uses a minimal number of animals.

Methodology:

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The study is complete when a sufficient number of reversals in outcome have been observed to allow for the statistical calculation of the LD50.

-

Necropsy: Conduct a gross necropsy on all animals to identify any macroscopic pathological changes.

Observational Parameters

| Parameter | Description |

| Clinical Signs | Changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns. |

| Body Weight | Measured prior to dosing and at regular intervals throughout the 14-day observation period. |

| Mortality | Recorded daily. |

| Gross Necropsy | Macroscopic examination of all major organs and tissues. |

Bridging the Data: A Unified Toxicological Narrative

The data generated from these preliminary studies will be synthesized to create an initial risk assessment for this compound.

Caption: Integration of toxicological data for initial risk assessment.

A low IC50 across multiple cell lines would suggest broad cytotoxicity, while a positive genotoxicity result would be a significant red flag for further development. The in vivo data will provide the first indication of a potential therapeutic window and will guide the design of future, more detailed toxicology studies. The potential for cyanide release from the acetonitrile moiety should be considered in the interpretation of the in vivo results, particularly if signs of rapid-onset systemic toxicity are observed.[2][3]

Conclusion and Future Directions

This proposed framework for the preliminary toxicological evaluation of this compound provides a robust and scientifically sound strategy for early-stage drug development. By integrating in vitro and in vivo data, a foundational understanding of the compound's safety profile can be established, enabling data-driven decisions and responsible advancement of this novel chemical entity.

References

-

PubChem Compound Summary for CID 2771727, this compound. National Center for Biotechnology Information. [Link]

-

Boggild, M. D., et al. "Acetonitrile ingestion: Delayed onset of cyanide poisoning due to concurrent ingestion of acetone." Journal of Accident & Emergency Medicine, vol. 14, no. 1, 1997, pp. 48-49. [Link]

-

U.S. Environmental Protection Agency. "Toxicological Review of Acetonitrile (CAS No. 75-05-8)." Integrated Risk Information System (IRIS), 1999. [Link]

-

Hussein, M. A., et al. "In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines." Toxicology in Vitro, vol. 19, no. 6, 2005, pp. 777-85. [Link]

Sources

- 1. This compound | C13H11N3 | CID 2771727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile: Synthesis, Potential Applications, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile is a heterocyclic compound featuring a central chiral carbon bonded to a phenylamino group, a pyridin-4-yl moiety, and a nitrile functional group.[1] Its molecular formula is C₁₃H₁₁N₃, and it has a molecular weight of 209.25 g/mol .[1] This molecule holds significant interest in medicinal chemistry due to the established pharmacological importance of its constituent fragments. The pyridine ring is a common scaffold in numerous FDA-approved drugs, and the α-aminonitrile skeleton is a key intermediate in the synthesis of non-natural amino acids and various bioactive molecules. This guide provides a comprehensive overview of the synthesis of this compound, explores its potential biological activities based on structurally related compounds, and reviews the relevant patent literature.

Chemical Properties and Structure

| Property | Value | Source |

| IUPAC Name | 2-anilino-2-(pyridin-4-yl)acetonitrile | [1] |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 97383-66-9 | [1] |

| Topological Polar Surface Area | 48.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |